N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide
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Overview
Description
“N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethoxy group and a methoxyphenoxy group, which contribute to its unique chemical properties. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” typically involves a multi-step process:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate. This can be achieved through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Methoxyphenoxy Group: The alkyne intermediate is then reacted with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
“N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-methoxybenzamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-chlorobenzamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-fluorobenzamide
Uniqueness
“N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for medicinal chemistry applications, as it can influence the compound’s binding affinity and selectivity for its molecular targets.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-25-16-6-2-3-7-17(16)26-13-5-4-12-23-18(24)14-8-10-15(11-9-14)27-19(20,21)22/h2-3,6-11H,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHOCDIZTYCUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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